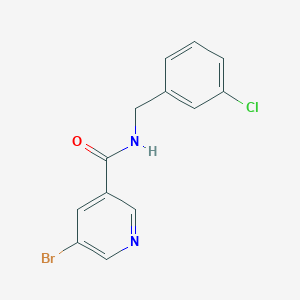
5-Bromo-N-(3-chloro-benzyl)-nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(3-chloro-benzyl)-nicotinamide (5-BrNC) is a novel synthetic compound that has recently been studied for its potential therapeutic applications. 5-BrNC is a brominated nicotinamide compound which is known to possess anti-inflammatory, anti-cancer and anti-oxidant properties. It is a structural analog of nicotinamide and has been shown to possess a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(3-chloro-benzyl)-nicotinamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to possess anti-inflammatory, anti-cancer and anti-oxidant properties, and has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound has been studied for its potential use in the treatment of metabolic disorders, such as diabetes, obesity, and metabolic syndrome.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide is still not fully understood. However, it is believed to act by modulating the activity of various enzymes and proteins involved in the regulation of cellular processes, such as cell proliferation and apoptosis. Additionally, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and to induce the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer and anti-oxidant properties. Additionally, this compound has been found to modulate the activity of various enzymes and proteins involved in the regulation of cellular processes, such as cell proliferation and apoptosis. It has also been found to inhibit the production of reactive oxygen species (ROS) and to induce the expression of anti-inflammatory cytokines.
Advantages and Limitations for Laboratory Experiments
The use of this compound in laboratory experiments has several advantages. It is easy to synthesize, has a wide range of biological activities, and is relatively inexpensive. Additionally, it is readily available and has a high degree of solubility in a variety of solvents. However, there are some limitations to the use of this compound in laboratory experiments. It is highly reactive and can be easily degraded by light and heat. Additionally, it is not very stable in aqueous solutions and can be easily hydrolyzed by water.
Zukünftige Richtungen
The potential future directions for 5-Bromo-N-(3-chloro-benzyl)-nicotinamide include further research into its therapeutic applications in the treatment of various diseases, such as cancer, inflammation, and oxidative stress. Additionally, further research is needed to elucidate the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods. Additionally, further research is needed to explore the potential of this compound in the treatment of neurological and metabolic disorders. Finally, further research is needed to investigate the potential side effects of this compound and to develop more efficient delivery systems for its use in clinical trials.
Synthesemethoden
5-Bromo-N-(3-chloro-benzyl)-nicotinamide can be synthesized by a variety of methods, including chemical synthesis, enzymatic synthesis, and biotransformation. The most commonly used method for the synthesis of this compound is the chemical synthesis method. This method involves the reaction of 3-chloro-benzyl chloride with 5-bromo-nicotinamide in the presence of an acid catalyst, such as hydrochloric acid. The reaction is conducted in a solvent, such as dimethyl sulfoxide, and the resulting product is then purified by column chromatography.
Eigenschaften
IUPAC Name |
5-bromo-N-[(3-chlorophenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-11-5-10(7-16-8-11)13(18)17-6-9-2-1-3-12(15)4-9/h1-5,7-8H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPROUVICDDFXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

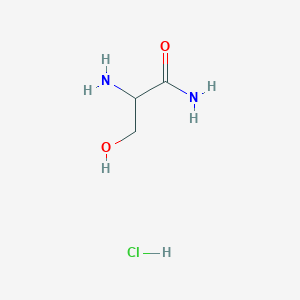


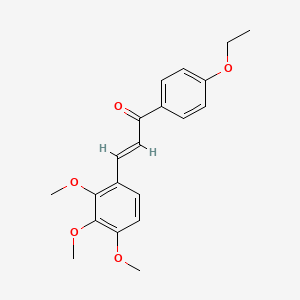


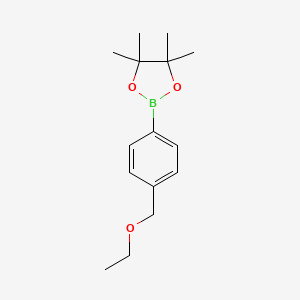
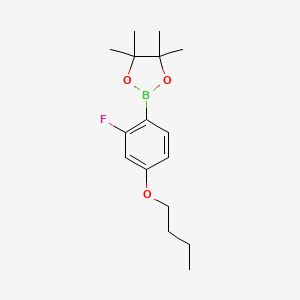
![3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid](/img/structure/B6355354.png)



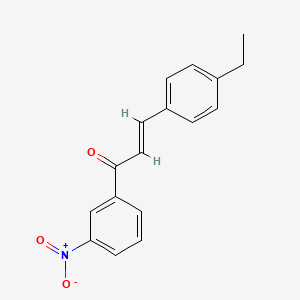
![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)